molecular formula C8H13NO2S B1296680 Ethyl 2-isothiocyanato-3-methylbutanoate CAS No. 26349-76-8

Ethyl 2-isothiocyanato-3-methylbutanoate

Cat. No.: B1296680
CAS No.: 26349-76-8
M. Wt: 187.26 g/mol
InChI Key: MWCPMVGNNCNZPM-ZETCQYMHSA-N
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Description

Ethyl 2-isothiocyanato-3-methylbutanoate is an organic compound with the molecular formula C8H13NO2S. It is a derivative of butanoic acid and contains an isothiocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isothiocyanato-3-methylbutanoate can be synthesized through the reaction of ethyl 3-methylbutanoate with thiophosgene in the presence of a base. The reaction typically involves the following steps:

    Preparation of Ethyl 3-methylbutanoate: This ester can be synthesized by esterification of 3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Reaction with Thiophosgene: Ethyl 3-methylbutanoate is then reacted with thiophosgene (CSCl2) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isothiocyanato-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Thiourea derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation: Sulfonyl derivatives.

Scientific Research Applications

Ethyl 2-isothiocyanato-3-methylbutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanato-3-methylbutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can react with amino groups in proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and modulate signaling pathways also contributes to its biological effects .

Comparison with Similar Compounds

Ethyl 2-isothiocyanato-3-methylbutanoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an ester and an isothiocyanate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

26349-76-8

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

ethyl (2S)-2-isothiocyanato-3-methylbutanoate

InChI

InChI=1S/C8H13NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h6-7H,4H2,1-3H3/t7-/m0/s1

InChI Key

MWCPMVGNNCNZPM-ZETCQYMHSA-N

SMILES

CCOC(=O)C(C(C)C)N=C=S

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)N=C=S

Canonical SMILES

CCOC(=O)C(C(C)C)N=C=S

Key on ui other cas no.

26349-76-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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